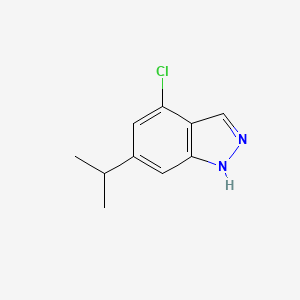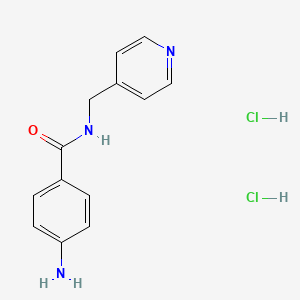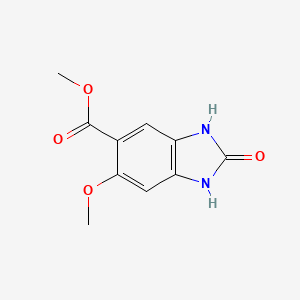![molecular formula C10H10FN B1492963 3-[(2-Fluorophenyl)methylidene]azetidine CAS No. 1517659-55-0](/img/structure/B1492963.png)
3-[(2-Fluorophenyl)methylidene]azetidine
Vue d'ensemble
Description
3-[(2-Fluorophenyl)methylidene]azetidine is a heterocyclic compound with the molecular formula C9H9FN2. It is a derivative of azetidine, an organic compound that is found in many natural products such as alkaloids and peptides. 3-[(2-Fluorophenyl)methylidene]azetidine has been studied for its potential applications in the fields of medicine and biochemistry.
Applications De Recherche Scientifique
Enantioselective Synthesis and Catalysis
A pivotal study by Jain et al. (2016) introduced a palladium-catalyzed, enantioselective α-C–H coupling methodology for a wide range of amines, including azetidines. This method facilitates the functionalization of the α-methylene C–H bonds of saturated aza-heterocycles, crucial for drug discovery due to their prevalence in bioactive compounds and therapeutic agents. The process not only achieves high enantioselectivities but also ensures exclusive regioselectivity, making it a significant advancement in asymmetric synthesis Jain et al., Nature Chemistry, 2016.
Photoactivatable Fluorophores
Grimm et al. (2016) developed photoactivatable Janelia Fluor (JF) dyes incorporating azetidine, which demonstrated superior brightness and photostability. These properties make them ideal for advanced imaging experiments, including single-particle tracking and localization microscopy in live-cell labeling strategies. The azetidine-containing dyes exemplify the enhancement of small-molecule fluorophores for biological applications, providing tools for detailed cellular and molecular visualization Grimm et al., Nature Methods, 2016.
Anticancer and Antibacterial Properties
Rajulu et al. (2014) synthesized N-(substituted azetidine-3-carbonyl)-N-methyl-hydrazino derivatives of fluoroquinolones, which were evaluated for their antibacterial and anticancer activities. Notably, certain derivatives exhibited promising antibacterial activity against various strains of Staphylococcus aureus and Escherichia coli, as well as growth inhibition in breast, colon, and lung carcinoma cell lines. This study underscores the potential of azetidine derivatives in developing new therapeutic agents with dual antibacterial and anticancer activities Rajulu et al., Medicinal Chemistry Research, 2014.
Novel Synthetic Pathways
Van Hende et al. (2009) explored synthetic strategies towards 3-fluoroazetidine-3-carboxylic acid, demonstrating a successful pathway that includes the bromofluorination of specific intermediates, leading to a new cyclic fluorinated β-amino acid. This compound holds significant potential as a building block in medicinal chemistry, showcasing the importance of azetidine derivatives in the synthesis of complex molecules Van Hende et al., The Journal of Organic Chemistry, 2009.
Propriétés
IUPAC Name |
3-[(2-fluorophenyl)methylidene]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN/c11-10-4-2-1-3-9(10)5-8-6-12-7-8/h1-5,12H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSLOOGGGGPBIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2F)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Fluorophenyl)methylidene]azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



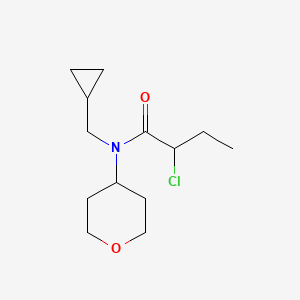
![2-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1492881.png)
![6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1492882.png)
![3-Azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B1492885.png)
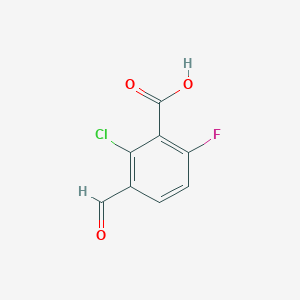


![3,3,7-Tribromo-6-chloro-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B1492889.png)
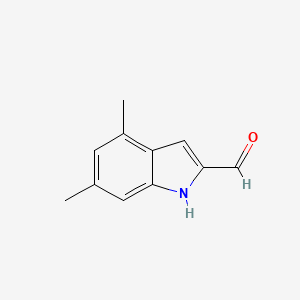

![(2-Chlorothieno[3,2-D]pyrimidin-7-YL)methanol](/img/structure/B1492898.png)
